1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea
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Overview
Description
1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a urea core linked to aromatic and heterocyclic rings, suggests potential biological activity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea typically involves the reaction of an isocyanate with an amine. One possible route is:
Starting Materials: 2-Methylphenyl isocyanate and 3-(pyridin-3-yl)pyrazin-2-ylmethylamine.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.
Procedure: The amine is added dropwise to a solution of the isocyanate in the solvent, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings may be susceptible to oxidation under strong oxidizing conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, potentially affecting the urea moiety or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halides or nitro groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds, while the aromatic rings may engage in π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylphenyl)-3-(pyridin-2-yl)urea
- 1-(2-Methylphenyl)-3-(pyrazin-2-yl)urea
- 1-(2-Methylphenyl)-3-(pyridin-4-yl)urea
Uniqueness
1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea is unique due to the presence of both pyridinyl and pyrazinyl groups, which may confer distinct electronic and steric properties. These features can influence its reactivity, binding interactions, and overall biological activity, distinguishing it from other urea derivatives.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-13-5-2-3-7-15(13)23-18(24)22-12-16-17(21-10-9-20-16)14-6-4-8-19-11-14/h2-11H,12H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVKIAUIRKLAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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